molecular formula C9H5BrF6 B031081 3,5-Bis(trifluoromethyl)benzyl bromide CAS No. 32247-96-4

3,5-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B031081
CAS No.: 32247-96-4
M. Wt: 307.03 g/mol
InChI Key: ATLQGZVLWOURFU-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6 and a molecular weight of 307.03 g/mol . It is a derivative of benzyl bromide, where two trifluoromethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

3,5-Bis(trifluoromethyl)benzyl bromide is a versatile organic intermediate . It has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . Therefore, its primary targets can be considered as uracil in DNA and neurokinin NK1 receptors.

Mode of Action

It is known that the compound can interact with its targets through covalent bonding, facilitated by the bromide group . The high electronegativity and large steric hindrance of the compound can also influence its interactions with its targets .

Biochemical Pathways

Its use in the detection of uracil in dna suggests that it may interact with nucleic acid metabolism pathways . Its role in the synthesis of a neurokinin NK1 receptor antagonist also implies involvement in neurotransmitter signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific application. In the context of DNA analysis, it aids in the detection of uracil, a component of RNA . In the synthesis of the neurokinin NK1 receptor antagonist, it contributes to the inhibition of the receptor, potentially affecting pain perception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to heat, light, and moisture . It is recommended to handle and store the compound in a well-ventilated, cool, and dry environment . Safety precautions should be taken to avoid exposure to skin and eyes, as it can cause burns .

Preparation Methods

3,5-Bis(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol, followed by bromination . The detailed steps are as follows:

    Reduction: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol, cool the solution in an ice bath, and add sodium borohydride slowly. Stir the mixture at room temperature for 2 hours, then evaporate the solvent to obtain 3,5-bis(trifluoromethyl)benzyl alcohol.

    Bromination: Dissolve the obtained alcohol in toluene, cool the solution in an ice bath, and add triphenylphosphine and carbon tetrabromide. Stir the mixture for 2 hours, filter through diatomaceous earth, and evaporate the solvent.

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzyl bromide undergoes various chemical reactions, primarily involving substitution reactions due to the presence of the bromine atom. Some common reactions include:

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which significantly enhance its reactivity and make it suitable for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLQGZVLWOURFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186001
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32247-96-4
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32247-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032247964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the sensitivity of the method using 3,5-bis(trifluoromethyl)benzyl bromide compare to other methods for uracil detection in DNA?

A: The utilization of this compound derivatization coupled with gas chromatography and negative chemical ionization mass spectrometry (GC-NICI-MS) offers a significantly more sensitive approach for uracil detection compared to previous methods. [] This enhanced sensitivity, approximately tenfold greater than earlier techniques, allows researchers to detect minute quantities of uracil within DNA samples. [] Specifically, the method can detect as little as 1 pg of uracil per 100 µg of DNA. []

Q2: Beyond uracil, can this compound derivatization be used for other applications in DNA damage analysis?

A: While the provided research focuses on uracil detection, the principle of using this compound derivatization for enhanced GC-MS analysis can potentially extend to other DNA lesions. [] For instance, the study highlights the application of this technique to measure 5-hydroxymethyl-2′-deoxyuridine (HmdU), another important DNA lesion. [] This suggests the potential for broader applications in quantifying various DNA modifications relevant to DNA damage and repair studies.

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